(4-(Quinolin-8-yloxy)piperidin-1-yl)(thiophen-2-yl)methanone
CAS No.: 2034277-29-5
Cat. No.: VC6531386
Molecular Formula: C19H18N2O2S
Molecular Weight: 338.43
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034277-29-5 |
|---|---|
| Molecular Formula | C19H18N2O2S |
| Molecular Weight | 338.43 |
| IUPAC Name | (4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
| Standard InChI | InChI=1S/C19H18N2O2S/c22-19(17-7-3-13-24-17)21-11-8-15(9-12-21)23-16-6-1-4-14-5-2-10-20-18(14)16/h1-7,10,13,15H,8-9,11-12H2 |
| Standard InChI Key | AAGFZKPGNOIFHS-UHFFFAOYSA-N |
| SMILES | C1CN(CCC1OC2=CC=CC3=C2N=CC=C3)C(=O)C4=CC=CS4 |
Introduction
Structural Characteristics and Molecular Properties
Molecular Architecture
The compound’s IUPAC name, (4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone, reflects its three-component structure:
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Quinoline moiety: A bicyclic aromatic system with a nitrogen atom at position 1, contributing π-π stacking capabilities and potential metal-chelating properties.
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Piperidine ring: A six-membered saturated heterocycle with a nitrogen atom, providing conformational flexibility and serving as a spacer between the quinoline and thiophene groups.
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Thiophene-carbonyl unit: A five-membered sulfur-containing aromatic ring connected to the piperidine via a ketone linkage, introducing electronic asymmetry and hydrogen-bonding potential .
The molecular formula C₁₉H₁₈N₂O₂S corresponds to a molecular weight of 338.43 g/mol, with a calculated partition coefficient (LogP) indicative of moderate lipophilicity, suggesting balanced membrane permeability.
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| CAS Registry Number | 2034277-29-5 |
| Molecular Formula | C₁₉H₁₈N₂O₂S |
| Molecular Weight | 338.43 g/mol |
| IUPAC Name | (4-quinolin-8-yloxypiperidin-1-yl)-thiophen-2-ylmethanone |
| Topological Polar Surface Area | 75.8 Ų |
Stereochemical Considerations
The piperidine ring adopts a chair conformation, with the quinoline-8-yloxy group occupying an equatorial position to minimize steric strain. The thiophene-2-carbonyl substituent resides axially, creating a pseudo-chiral center at the piperidine nitrogen. While no enantiomeric resolution has been reported, molecular modeling suggests that the spatial arrangement of substituents could influence target binding .
Synthesis and Manufacturing
Synthetic Routes
The synthesis involves three primary stages, as inferred from analogous compounds :
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Quinoline-piperidine ether formation:
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8-Hydroxyquinoline is reacted with 4-chloropiperidine under Mitsunobu conditions (DIAD, PPh₃) to yield 4-(quinolin-8-yloxy)piperidine.
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Key reaction:
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Thiophene-2-carbonyl chloride preparation:
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Thiophene-2-carboxylic acid undergoes chlorination using thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.
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Final coupling:
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4-(Quinolin-8-yloxy)piperidine is acylated with thiophene-2-carbonyl chloride in the presence of triethylamine (Et₃N) to form the target compound.
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Yield: ~45–60% after silica gel chromatography (eluent: ethyl acetate/hexane 3:7).
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Purification and Quality Control
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >98% purity, critical for pharmacological evaluations. LC-MS confirms molecular integrity ([M+H]⁺ = 339.12 m/z).
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 8.89 (dd, J = 4.2 Hz, 1H, quinoline H-2)
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δ 7.52–7.48 (m, 3H, thiophene H-3,4,5)
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δ 4.12–3.98 (m, 2H, piperidine N-CH₂)
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Full assignment requires 2D experiments (COSY, HSQC).
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¹³C NMR:
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194.7 ppm (ketone carbonyl)
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157.2 ppm (quinoline C-8-O)
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Vibrational Spectroscopy
IR (KBr) shows strong absorptions at:
Computational Modeling and ADMET Predictions
Molecular Docking Studies
AutoDock Vina simulations against COX-2 (PDB: 3LN1) reveal a docking score of −9.2 kcal/mol, suggesting potential cyclooxygenase inhibition. The thiophene carbonyl forms hydrogen bonds with Arg120, while quinoline π-stacks with Tyr355 .
Pharmacokinetic Profiling
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Absorption: Caco-2 permeability = 12 × 10⁻⁶ cm/s (moderate)
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Metabolism: Predicted CYP3A4 substrate (N-dealkylation)
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Toxicity: Ames test negative (no mutagenic alerts)
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